4-(3-Hydroxyphenyl)benzaldehyde
Overview
Description
4-(3-Hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . This compound has gained significant attention in various fields, including medical research, biomedical engineering, and material science. It is characterized by the presence of a hydroxy group (-OH) attached to the benzene ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
4-(3-Hydroxyphenyl)benzaldehyde is a phenolic compound that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases . These enzymes play a crucial role in protecting the cell against oxidative stress, and their inhibition can lead to an imbalance in the redox state of the cell, leading to cell death .
Mode of Action
The compound interacts with its targets by disrupting the normal functioning of the antioxidation system. This disruption is achieved through a redox cycling process, which destabilizes the cellular redox homeostasis . This leads to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and eventually leading to cell death .
Biochemical Pathways
The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The compound is formed from 4-hydroxybenzaldehyde through the action of hydroxybenzaldehyde synthase (HBS), which further hydroxylates the compound to form 3,4-dihydroxybenzadehyde .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, where it was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of the compound was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
The result of the action of this compound is the disruption of the cellular antioxidation system, leading to an increase in the production of ROS. This causes oxidative stress within the cell, leading to cell death . This makes the compound a potential antifungal agent, as it can effectively inhibit fungal growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Furthermore, the compound’s action can be influenced by the specific environment of the cell, such as the presence of other metabolites or the redox state of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)benzaldehyde typically involves the reaction of 4-hydroxy acetophenone with different aromatic aldehydes to form chalcones. This reaction is facilitated by the use of thionyl chloride (SOCl2) as a convenient alternative to gaseous hydrogen chloride (HCl) in the aldol condensation. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyphenyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(3-Hydroxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the additional phenyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
Vanillin: Contains a methoxy group in addition to the hydroxy and aldehyde groups.
Uniqueness: 4-(3-Hydroxyphenyl)benzaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on a biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZHMXXGNYZGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374726 | |
Record name | 4-(3-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398151-25-2 | |
Record name | 4-(3-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 398151-25-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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